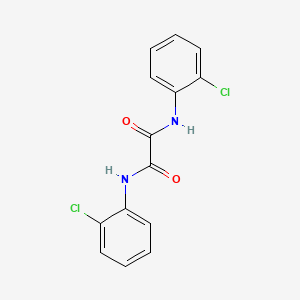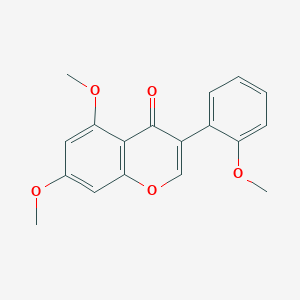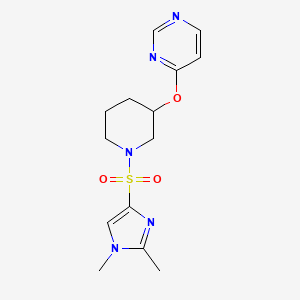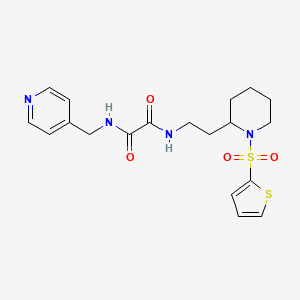
N,N-dimethyl-2-(4-(3-(3-phenylpropyl)ureido)phenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-(4-(3-(3-phenylpropyl)ureido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H23N7O2 and its molecular weight is 393.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Rotational Energy Barrier Studies
Studies have focused on understanding the dynamic behavior of similar N,N-dimethyl carbamoyl tetrazole derivatives, specifically investigating the high barrier to rotation around the C-N bond. The synthesis of new derivatives and analysis through dynamic 1H-NMR techniques in different solvents revealed significant findings about the free energies of activation and conformational isomerization, illustrating the compound's unique structural characteristics and potential applications in understanding molecular dynamics and designing materials with specific rotational properties (Movahedifar et al., 2017) (Farrokhzadeh et al., 2021).
Antitumor Applications
Research into the synthesis and chemistry of imidazotetrazines, compounds related to the tetrazole class, has demonstrated potential antitumor activity. The interaction of specific tetrazine derivatives with isocyanates produced compounds showing curative activity against leukemia cell lines, suggesting that similar tetrazole derivatives could be explored for their antitumor properties and as prodrug modifications for cancer therapy (Stevens et al., 1984).
Electrochemical and Electrooxidation Mechanisms
Investigations into the oxidation chemistry of tetrazole-related compounds have contributed to the understanding of electrochemical behaviors, revealing mechanisms that could be applicable in designing electroactive materials for various technological applications (Chen & Dryhurst, 1984).
Synthesis and Antimicrobial Activity
The synthesis of novel compounds within the tetrazole family has led to the discovery of derivatives with significant antimicrobial activity. This opens pathways for the development of new antimicrobial agents leveraging the unique structural attributes of tetrazole compounds (Cetin & Bildirici, 2016).
Designing Electro-optical Materials
Research into aromatic polyamides and polyimides bearing pendent tetrazole units has shown potential in developing materials with useful electro-optical properties. Such materials are promising for applications in electronic displays, sensors, and other devices requiring electrochromic functionality (Hsiao et al., 2015).
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-[4-(3-phenylpropylcarbamoylamino)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-26(2)19(28)18-23-25-27(24-18)17-12-10-16(11-13-17)22-20(29)21-14-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H2,21,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLQOYNDWSPUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d]thiazol-5-yl)-2-methoxybenzamide](/img/structure/B2596579.png)







![2-(3-isopropylureido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2596591.png)

![Methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2596593.png)
![1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2596594.png)


